molecular formula C15H18N2O5 B2677245 tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)ethylcarbamate CAS No. 87276-51-5

tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)ethylcarbamate

Cat. No.: B2677245
CAS No.: 87276-51-5
M. Wt: 306.318
InChI Key: UDICTKJZWXXLJB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)ethylcarbamate is a chemical building block designed for advanced pharmaceutical research and development. Its molecular structure incorporates two key protective groups: a tert-butoxycarbonyl (Boc) group, which is a standard protecting group for amines, and a phthalimide (1,3-dioxoisoindolin-2-yl) group, which can serve as a protected amine precursor. This makes the compound particularly valuable in multi-step organic synthesis, especially in the construction of complex molecules such as Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit cellular machinery to degrade specific disease-causing proteins . The structure of this reagent, featuring a cleavable linker and a protected amine, is well-suited for the synthesis of such degraders, a strategy that has shown promise in targeting previously "undruggable" proteins in areas like oncology and antiviral research . Furthermore, its application extends to peptide conjugation and the synthesis of targeted drug delivery systems, where it can be used to link therapeutic payloads to targeting ligands, such as RGD peptides, for improved specificity and reduced off-target effects . This compound is intended for use by professional chemists in a controlled laboratory setting to facilitate innovative drug discovery efforts.

Properties

IUPAC Name

tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-15(2,3)22-14(20)16-8-9-21-17-12(18)10-6-4-5-7-11(10)13(17)19/h4-7H,8-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDICTKJZWXXLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-(1,3-dioxoisoindolin-2-yloxy)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)ethylcarbamate serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its unique structural characteristics make it particularly valuable in developing drugs targeting neurological disorders and cancer therapies.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various human carcinoma cell lines. Studies have shown that concentrations ranging from 10 µM to 50 µM effectively inhibit cell proliferation, suggesting its potential as an anticancer agent .

Biological TargetActivity TypeReference
CDK4/6Inhibition
Metabolic ReceptorsModulation
Cancer Cell LinesAntiproliferative

Organic Synthesis

The compound is recognized as a versatile building block in organic synthesis. It enables chemists to create complex molecules with high efficiency and selectivity, facilitating the development of various heterocyclic compounds and pharmaceuticals.

Material Science

In material science, this compound is explored for developing advanced materials. Its properties are being investigated for creating polymers with enhanced thermal and mechanical characteristics suitable for industrial applications .

Agricultural Chemistry

This compound is also being studied for its potential use in agrochemicals. It offers pathways to develop more effective and environmentally friendly pesticides and herbicides, contributing to sustainable agricultural practices .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related derivatives to highlight key differences in molecular architecture, reactivity, and functionalization.

Functional Group Variations

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups Key Features
tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)ethylcarbamate Not specified C₁₈H₂₂N₂O₆ (estimated) ~386.38 g/mol Boc, 1,3-dioxoisoindolinyloxyethyl Ethyl linker with oxygen bridge; single dioxoisoindolinyl group.
tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate 1246302-31-7 C₂₅H₂₅N₃O₆ 463.48 g/mol Boc, two 1,3-dioxoisoindolinylethyl groups Bis-substitution increases steric bulk and potential for cross-linking.
tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate 6297-93-4 C₁₆H₁₇NO₅ 303.31 g/mol Boc, dioxoisoindolinylacetate Acetate linker instead of ethyloxy; lacks carbamate nitrogen.
tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperazine-1-carboxylate 227776-28-5 C₂₁H₂₈N₄O₅ 416.47 g/mol Boc, piperazine, dioxoisoindolinylethyl Piperazine ring enhances solubility and basicity.

Spectroscopic Comparisons

  • 13C NMR Shifts :
    • tert-Butyl carbamate carbonyls typically resonate near 155–160 ppm .
    • 1,3-Dioxoisoindolinyl carbonyls appear at ~168–170 ppm (e.g., 170.7 ppm in related compounds ).
  • IR Spectroscopy :
    • Strong carbonyl stretches (~1700 cm⁻¹) for both Boc and dioxoisoindolinyl groups .

Key Research Findings

  • Synthetic Flexibility : The ethyloxy linker in the target compound allows for modular synthesis, as seen in analogs like (R)-tert-butyl benzyl{2-(1,3-dioxoisoindolin-2-yl)propyl}carbamate, which uses multi-step routes involving reductive amination and carbamate formation .
  • Stability Considerations : Boc-protected analogs are generally stable under basic conditions but cleaved under acidic conditions (e.g., HCl/dioxane), whereas dioxoisoindolinyl groups resist hydrolysis unless exposed to hydrazine .

Limitations and Knowledge Gaps

  • Physicochemical data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence.
  • Direct comparative studies on biological activity or industrial scalability are lacking.

Biological Activity

tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)ethylcarbamate is a chemical compound with the molecular formula C15H18N2O5, notable for its diverse applications in biological and medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

  • IUPAC Name : tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]carbamate
  • Molecular Weight : 306.32 g/mol
  • CAS Number : 87276-51-5
  • Purity : Typically around 95% in commercial preparations.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor functions. It acts as an enzyme inhibitor by binding to the active sites of specific enzymes or modulating receptor activity through interaction with receptor binding sites. This can lead to significant changes in cellular signaling pathways and physiological responses.

Case Studies and Research Findings

  • Enzyme Inhibition : Research has demonstrated that this compound can inhibit certain kinases, which play critical roles in cell signaling and proliferation. For example, studies have shown that it interacts with CDK4/6 kinases, leading to potential applications in cancer therapy .
  • Receptor Modulation : In vitro studies indicate that the compound can modulate the activity of various receptors involved in metabolic pathways, suggesting its utility in metabolic disorder treatments .
  • Anticancer Activity : Preliminary findings suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines through the modulation of specific signaling pathways .

Table of Biological Activities

Biological TargetActivity TypeReference
CDK4/6Inhibition
Metabolic ReceptorsModulation
Cancer Cell LinesAntiproliferative

Applications in Drug Development

Given its biological activity, this compound is being explored as a candidate for therapeutic development in various fields:

  • Cancer Therapy : Its ability to inhibit key enzymes involved in cancer cell proliferation positions it as a potential anticancer agent.
  • Metabolic Disorders : By modulating metabolic pathways, it may serve as a treatment for conditions such as diabetes or obesity.

Q & A

Basic: What are the established synthetic routes for tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)ethylcarbamate?

Methodological Answer:
The synthesis typically involves coupling reactions using tert-butyl carbamate as a protecting group. For example:

  • Step 1: React 1,3-dioxoisoindoline with a hydroxyl-containing ethyl linker under Mitsunobu or nucleophilic substitution conditions to form the ether bond .
  • Step 2: Introduce the tert-butyl carbamate group via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine .
  • Step 3: Purify via column chromatography or recrystallization (solvent selection depends on solubility; e.g., ethyl acetate/hexane mixtures).
    Validation: Confirm regiochemistry using 1^1H/13^{13}C NMR and monitor reaction progress via TLC .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm the presence of tert-butyl (δ ~1.4 ppm for C(CH3_3)3_3), dioxoisoindolin (δ ~7.6–7.8 ppm aromatic protons), and carbamate (δ ~155–160 ppm for carbonyl) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated for C15_{15}H20_{20}N2_2O5_5: 308.13 g/mol) .
  • X-ray Crystallography: Resolve stereochemical ambiguities; Das et al. (2016) demonstrated hydrogen bonding networks in carbamate derivatives using this method .

Advanced: How can computational methods optimize its synthesis or reaction mechanisms?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways. ICReDD’s workflow combines computational predictions with experimental validation to reduce trial-and-error .
  • Example: Troiani et al. (2011) employed biocatalytic strategies with tert-butyl carbamates to design enantioselective intermediates, guided by computational docking studies .
    Tool Recommendations: Gaussian, ORCA, or CREST for conformational sampling .

Advanced: How to resolve contradictions in reported stability or reactivity data?

Methodological Answer:

  • Stability Testing: Conduct accelerated degradation studies under varying conditions (pH, temperature, humidity). For example, store samples at 40°C/75% RH for 4 weeks and monitor via HPLC .
  • Reactivity Analysis: Use differential scanning calorimetry (DSC) to identify exothermic decomposition events. Cross-reference with IR spectroscopy to detect hydrolytic degradation (e.g., loss of Boc group) .
    Note: highlights gaps in physicochemical data; experimental validation is critical .

Advanced: What strategies address low yields in multi-step syntheses?

Methodological Answer:

  • Intermediate Trapping: Quench reactive intermediates (e.g., isoindolin oxide) with stabilizing agents like TEMPO .
  • Flow Chemistry: Improve reproducibility using continuous-flow reactors for Boc protection steps, as demonstrated in carbamate syntheses .
  • DoE Optimization: Apply factorial design (e.g., varying solvent polarity, catalyst loading) to maximize yield. ICReDD’s data-driven approach reduces optimization time by 30–50% .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Disposal: Neutralize carbamate residues with acidic hydrolysis (e.g., 1M HCl) before aqueous disposal .
    Note: No GHS hazard data is available; assume irritant (H315, H319) based on structural analogs .

Advanced: How to design a scalable synthesis protocol for industrial research?

Methodological Answer:

  • Process Intensification: Use microwave-assisted synthesis for Boc protection (reduces reaction time from hours to minutes) .
  • Reactor Design: Opt for packed-bed reactors with immobilized catalysts (e.g., lipases for enantioselective steps) .
  • PAT Integration: Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Advanced: What role does this compound play in pharmaceutical intermediate synthesis?

Methodological Answer:

  • Protecting Group: The tert-butyl carbamate moiety shields amines during multi-step syntheses (e.g., peptide coupling) .
  • Case Study: Troiani et al. (2011) synthesized lactonized statin intermediates using tert-butyl carbamates, achieving >90% enantiomeric excess via biocatalysis .
  • Derivatization: React the isoindolin moiety with electrophiles (e.g., alkyl halides) to generate libraries for SAR studies .

Basic: How to troubleshoot poor solubility in reaction solvents?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) or binary mixtures (THF:H2_2O).
  • Derivatization: Temporarily introduce solubilizing groups (e.g., PEG linkers) during synthesis, as seen in tert-butyl carbamate-PEG derivatives .
    Validation: Use dynamic light scattering (DLS) to assess aggregation in solution .

Advanced: How to validate synthetic intermediates using orthogonal methods?

Methodological Answer:

  • Orthogonal Techniques: Combine NMR, LC-MS, and X-ray for cross-validation. Das et al. (2016) resolved hydrogen bonding ambiguities in carbamates via crystallography .
  • Isotopic Labeling: Use 15^{15}N-labeled Boc groups to track carbamate stability via 15^{15}N NMR .

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